molecular formula C5H11ClN4 B3094829 3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride CAS No. 1260882-68-5

3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride

Cat. No.: B3094829
CAS No.: 1260882-68-5
M. Wt: 162.62 g/mol
InChI Key: DXWCOIOXOMZWJD-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its versatility in various chemical reactions and its applications in different fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-azidopropan-1-amine.

    Click Chemistry: The azide group of 3-azidopropan-1-amine undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargylamine to form the triazole ring.

    Hydrochloride Formation: The resulting 3-(1H-1,2,3-triazol-1-yl)propan-1-amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

The reaction conditions for the CuAAC reaction typically involve the use of copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize the copper(I) species .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under specific conditions.

    Complexation: The compound can form complexes with metal ions, which is useful in catalysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution Reactions: Products include N-substituted derivatives of the compound.

    Oxidation: Oxidation can lead to the formation of triazole N-oxides.

    Reduction: Reduction can yield partially or fully reduced triazole derivatives.

Scientific Research Applications

3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly as a building block for drugs targeting various diseases.

    Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for diagnostic and therapeutic purposes.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.

    Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
  • 3-(1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride
  • 1-(1H-1,2,4-triazol-3-yl)propan-2-amine hydrochloride

Uniqueness

3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical properties and reactivity. The presence of the triazole ring enhances its stability and ability to participate in various chemical reactions, making it a valuable compound in multiple research and industrial applications.

Properties

IUPAC Name

3-(triazol-1-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c6-2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWCOIOXOMZWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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